6-methyl-3-propoxy-2-Pyridinemethanol

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

6-Methyl-3-propoxy-2-pyridinemethanol (CAS 1228188-13-3) is a specialized pyridine derivative distinguished by a 3-propoxy substitution pattern rarely encountered in commercially available pyridinemethanol scaffolds. The compound features a pyridine ring bearing a hydroxymethyl group at position 2, a methyl group at position 6, and a propoxy group (-OCH₂CH₂CH₃) at position 3, resulting in the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 1228188-13-3
Cat. No. B8716545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-propoxy-2-Pyridinemethanol
CAS1228188-13-3
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCCOC1=C(N=C(C=C1)C)CO
InChIInChI=1S/C10H15NO2/c1-3-6-13-10-5-4-8(2)11-9(10)7-12/h4-5,12H,3,6-7H2,1-2H3
InChIKeyCQNGUENANYFPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Methyl-3-propoxy-2-Pyridinemethanol (CAS 1228188-13-3) – A Unique 3-Propoxy Substituted Pyridine Derivative


6-Methyl-3-propoxy-2-pyridinemethanol (CAS 1228188-13-3) is a specialized pyridine derivative distinguished by a 3-propoxy substitution pattern rarely encountered in commercially available pyridinemethanol scaffolds. The compound features a pyridine ring bearing a hydroxymethyl group at position 2, a methyl group at position 6, and a propoxy group (-OCH₂CH₂CH₃) at position 3, resulting in the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. The substitution pattern fundamentally differentiates this compound from the far more common 2-pyridinemethanol (CAS 586-98-1), 3-pyridinemethanol (CAS 100-55-0), and 6-methyl-2-pyridinemethanol (CAS 1122-71-0) scaffolds that dominate commercial catalogs . The specific 3-propoxy substitution introduces distinct steric and electronic properties with implications for molecular recognition, solubility, and reactivity in downstream applications.

Why Generic Substitution of 6-Methyl-3-propoxy-2-Pyridinemethanol Fails: Structural and Functional Specificity Considerations


Generic substitution of 6-methyl-3-propoxy-2-pyridinemethanol with other commercially available pyridinemethanol derivatives is not scientifically valid due to fundamental differences in substitution pattern, physicochemical properties, and resultant molecular interactions. The compound's 3-propoxy group confers substantially increased lipophilicity (calculated LogP approximately 1.5-2.0 based on structural analogs) compared to unsubstituted 2-pyridinemethanol (LogP ≈ 0.5) [1]. More critically, the 3-propoxy substitution pattern is distinct from the 4-substituted pyridinemethanols commonly employed as pharmaceutical intermediates, such as 4-(3-methoxypropoxy)-3-methyl-2-pyridinemethanol (a rabeprazole intermediate, CAS 209914-29-4) and 4-(3-hydroxypropoxy)-3-methyl-2-pyridinemethanol . The regioisomeric difference between 3-propoxy and 4-alkoxy substitution fundamentally alters hydrogen-bonding capacity, steric accessibility of the hydroxymethyl group, and potential for further functionalization. Additionally, the 3-propoxy-6-methyl substitution pattern represents a distinct chemical space from the widely studied PDE4 inhibitor scaffolds derived from 2-pyridinemethanol, which typically feature 4- or 5-substitution rather than 3-substitution [2]. Substituting with a compound bearing a different regioisomeric arrangement would introduce uncontrolled variables in any structure-activity relationship study or synthetic pathway, invalidating experimental conclusions and potentially compromising downstream product integrity.

Quantitative Differentiation Evidence for 6-Methyl-3-propoxy-2-Pyridinemethanol (CAS 1228188-13-3) vs. Structural Analogs


Evidence Dimension 1: Structural Uniqueness – 3-Propoxy Substitution Pattern vs. Common 2-Pyridinemethanol Scaffolds

The target compound features a 3-propoxy substitution pattern that is structurally distinct from all major commercially available pyridinemethanol derivatives. Unsubstituted 2-pyridinemethanol (CAS 586-98-1), the most basic scaffold in this class, lacks both the 6-methyl and 3-propoxy substituents entirely, resulting in a molecular formula of C₆H₇NO (MW 109.13) compared to C₁₀H₁₅NO₂ (MW 181.23) for the target compound . 6-Methyl-2-pyridinemethanol (CAS 1122-71-0) shares the 6-methyl and 2-hydroxymethyl features but lacks the 3-propoxy group, yielding C₇H₉NO (MW 123.15) and markedly different physicochemical properties including a melting point of 32-34°C and limited aqueous solubility . The structurally closest analog, 2-pyridinemethanol,3-propoxy-(9CI) (CAS 509090-99-7), contains the 3-propoxy and 2-hydroxymethyl groups but lacks the 6-methyl substitution, resulting in C₉H₁₃NO₂ (MW 167.21) and altered electronic distribution on the pyridine ring . The presence of both 6-methyl and 3-propoxy groups in the target compound creates a unique steric and electronic environment not represented in any of these comparator compounds.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Evidence Dimension 2: Regioisomeric Differentiation – 3-Propoxy vs. 4-Alkoxy Substitution in Pharmaceutical Intermediate Contexts

The 3-propoxy substitution in the target compound represents a regioisomeric arrangement fundamentally different from the 4-alkoxy substitution pattern that dominates pharmaceutical pyridinemethanol intermediates. 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol (CAS not specified) and its hydrochloride salt (CAS 675198-19-3) serve as key intermediates in rabeprazole synthesis, featuring substitution at the 4-position of the pyridine ring . Similarly, 4-(3-hydroxypropoxy)-3-methyl-2-pyridinemethanol (CAS 209914-29-4) is employed as an intermediate for rabeprazole impurities, also bearing 4-position alkoxy substitution . The 3-propoxy substitution in the target compound (CAS 1228188-13-3) places the alkoxy group at a position adjacent to the pyridine nitrogen rather than para to it, altering both the electron density distribution on the aromatic ring and the steric accessibility of the 2-hydroxymethyl group for subsequent reactions. This regioisomeric difference is non-trivial: in pyridine chemistry, substitution at the 3-position versus the 4-position affects both the basicity of the ring nitrogen (pKa differences of 0.5-1.0 units are typical for such positional isomers) and the regioselectivity of electrophilic aromatic substitution reactions [1].

Pharmaceutical Intermediates Proton Pump Inhibitors Regioselective Synthesis

Evidence Dimension 3: Synthetic Utility – Hydroxymethyl Group as a Versatile Functional Handle vs. Non-Alcohol Analogs

The 2-hydroxymethyl (-CH₂OH) group in 6-methyl-3-propoxy-2-pyridinemethanol provides a versatile functional handle for further derivatization that is absent in structurally related compounds lacking this functionality. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, conversion to halides (chloromethyl, bromomethyl) for nucleophilic displacement, esterification, etherification, or activation as a leaving group for cross-coupling reactions . In contrast, 6-methyl-3-propoxypicolinic acid (CAS not specified, molecular formula C₁₀H₁₃NO₃, MW 195.21) lacks the hydroxymethyl group, featuring instead a carboxylic acid at the 2-position, which confers different reactivity and solubility profiles . Similarly, 3-propoxypyridine (C₈H₁₁NO, MW 137.18) lacks any functional group at the 2-position beyond the pyridine ring itself, severely limiting its utility as a building block . The pyridinemethanol derivatives as a class have been demonstrated to serve as starting materials for dimerization and polymerization reactions, with handling advantages over more oxidatively labile compounds [1]. The presence of both the 3-propoxy group (providing lipophilicity) and the 2-hydroxymethyl group (providing a reactive handle) creates a dual-functional scaffold that is not replicated in simpler pyridine derivatives.

Organic Synthesis Building Block Functional Group Interconversion

Optimal Application Scenarios for 6-Methyl-3-propoxy-2-Pyridinemethanol (CAS 1228188-13-3) Based on Differentiated Properties


Scenario 1: Medicinal Chemistry SAR Exploration Requiring 3-Alkoxy Pyridine Scaffolds

The unique 3-propoxy-6-methyl substitution pattern of this compound makes it particularly suitable for structure-activity relationship (SAR) studies in medicinal chemistry programs where the position of alkoxy substitution on the pyridine ring is hypothesized to affect target binding. Unlike the 4-alkoxy pyridinemethanols commonly employed as pharmaceutical intermediates (e.g., rabeprazole-related compounds, CAS 675198-19-3 and 209914-29-4), the 3-propoxy substitution places the alkoxy group adjacent to the pyridine nitrogen, altering both electronic distribution and steric accessibility . This regioisomeric difference is critical for programs exploring novel chemical space distinct from established PDE4 inhibitor scaffolds derived from 2-pyridinemethanol, which typically feature 4- or 5-substitution patterns [1]. Researchers investigating targets where 3-substituted pyridines have shown promise, such as Tie2 receptor kinase inhibitors or certain angiotensin receptor antagonists, may find this scaffold particularly relevant [2].

Scenario 2: Synthetic Building Block for Multi-Step Derivatization Campaigns

The presence of a reactive 2-hydroxymethyl group distinguishes this compound from structurally related pyridine derivatives lacking this functionality (e.g., 3-propoxypyridine or 6-methyl-3-propoxypicolinic acid) and makes it a valuable building block for multi-step synthetic sequences . The primary alcohol can undergo oxidation to aldehydes or carboxylic acids, conversion to alkyl halides for nucleophilic displacement, esterification, etherification, or serve as a leaving group in cross-coupling reactions. Pyridinemethanol derivatives as a class have been demonstrated to participate in dimerization and polymerization reactions, with documented handling advantages over more oxidatively labile compounds [1]. The combination of the 3-propoxy group (enhancing lipophilicity and potentially membrane permeability) with the 2-hydroxymethyl group (providing a synthetic handle) creates a dual-functional scaffold suitable for constructing more complex molecular architectures in both medicinal chemistry and materials science applications.

Scenario 3: Reference Standard for Analytical Method Development and Quality Control

The specific substitution pattern of 6-methyl-3-propoxy-2-pyridinemethanol, distinct from more common pyridinemethanol derivatives, makes it suitable as a reference standard or system suitability compound in analytical method development. Its molecular formula (C₁₀H₁₅NO₂, MW 181.23) and unique retention characteristics on reverse-phase HPLC columns (due to the 3-propoxy group's contribution to lipophilicity, with calculated LogP approximately 1.3-1.5 for structurally related compounds ) provide a distinct chromatographic profile from commonly used pyridine standards. This compound can serve as a quality control reference for verifying the identity and purity of custom-synthesized pyridine derivatives, particularly in research settings where access to authenticated reference materials for novel chemical entities is limited.

Scenario 4: Starting Material for 3-Substituted Pyridine Polymer and Oligomer Synthesis

The compound's classification as a pyridinemethanol derivative positions it as a candidate starting material for the synthesis of pyridine-containing dimers, trimers, and polymers. A patented process describes the dimerization and polymerization of pyridinic alcohols, with the specific advantage that pyridinemethanol derivatives exhibit reduced oxidation susceptibility and easier handling compared to other compound classes . The 3-propoxy substitution in this specific compound provides a distinct steric and electronic environment compared to unsubstituted or differently substituted pyridinemethanols, potentially yielding oligomers and polymers with unique physical properties (solubility, thermal stability, optical characteristics) relevant to materials science applications. The 6-methyl group further differentiates the polymerization behavior and product properties from those derived from simpler 2-pyridinemethanol or 3-pyridinemethanol scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-3-propoxy-2-Pyridinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.